molecular formula C5HCl4NO B092148 2,3,5,6-Tetrachloropyridine 1-oxide CAS No. 18032-57-0

2,3,5,6-Tetrachloropyridine 1-oxide

Cat. No.: B092148
CAS No.: 18032-57-0
M. Wt: 232.9 g/mol
InChI Key: VKMHSPSIFGYZGC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloropyridine 1-oxide is a chlorinated heterocyclic compound with the molecular formula C5HCl4NO. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms and an oxygen atom attached to the nitrogen in the pyridine ring. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloropyridine 1-oxide can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with an oxidizing agent. For example, 2,3,5,6-tetrachloro-4-methoxypyridine can be oxidized to produce 2,3,5,6-tetrachloro-4-methoxypyridine 1-oxide .

Industrial Production Methods

Industrial production of pyridine, 2,3,5,6-tetrachloro-, 1-oxide typically involves the use of pyridine as a starting material, which is then chlorinated and oxidized under controlled conditions. Companies like Jubilant Ingrevia have developed niche technologies for the production of such compounds, ensuring cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloropyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the N-oxide group.

    Substitution: Nucleophilic substitution reactions are common due to the electron-deficient nature of the pyridine ring, allowing for the replacement of chlorine atoms with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation can produce higher oxidation state compounds .

Scientific Research Applications

2,3,5,6-Tetrachloropyridine 1-oxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of other organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals like insecticides and herbicides

Mechanism of Action

The mechanism of action of pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves its reactivity due to the electron-deficient nature of the pyridine ring and the presence of multiple chlorine atoms. This makes it highly reactive towards nucleophiles, allowing for various substitution reactions. The N-oxide group also plays a role in its reactivity, influencing the overall electron distribution in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrachloropyridine 1-oxide is unique due to the presence of the N-oxide group, which significantly influences its reactivity and chemical behavior. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other chlorinated pyridine derivatives .

Properties

CAS No.

18032-57-0

Molecular Formula

C5HCl4NO

Molecular Weight

232.9 g/mol

IUPAC Name

2,3,5,6-tetrachloro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H

InChI Key

VKMHSPSIFGYZGC-UHFFFAOYSA-N

SMILES

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl

Canonical SMILES

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl

Synonyms

PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE

Origin of Product

United States

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